1,6-Dimethyl-5-nitropyridin-2(1H)-one
CAS No.: 909572-70-9
Cat. No.: VC3002037
Molecular Formula: C7H8N2O3
Molecular Weight: 168.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 909572-70-9 |
|---|---|
| Molecular Formula | C7H8N2O3 |
| Molecular Weight | 168.15 g/mol |
| IUPAC Name | 1,6-dimethyl-5-nitropyridin-2-one |
| Standard InChI | InChI=1S/C7H8N2O3/c1-5-6(9(11)12)3-4-7(10)8(5)2/h3-4H,1-2H3 |
| Standard InChI Key | FAQUMHSTXDBJPQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=O)N1C)[N+](=O)[O-] |
| Canonical SMILES | CC1=C(C=CC(=O)N1C)[N+](=O)[O-] |
Introduction
Chemical Identity and Basic Properties
1,6-Dimethyl-5-nitropyridin-2(1H)-one belongs to the class of pyridine derivatives, specifically pyridin-2-ones, which are characterized by a six-membered heterocyclic ring containing one nitrogen atom and a carbonyl group at the 2-position. The compound features distinct structural elements: a nitro group at position 5, and methyl substituents at positions 1 and 6, which significantly influence its chemical behavior and potential applications .
The basic chemical properties of this compound are summarized in Table 1, providing essential information for researchers interested in working with this molecule.
Table 1: Fundamental Properties of 1,6-Dimethyl-5-nitropyridin-2(1H)-one
| Property | Value |
|---|---|
| CAS Number | 909572-70-9 |
| Molecular Formula | C₇H₈N₂O₃ |
| Molecular Weight | 168.15 g/mol |
| Creation Date in Database | 2012-11-30 |
| Last Modification Date | 2025-04-05 |
The compound is formally recognized in chemical databases with the PubChem Compound ID (CID) 68707959, indicating its established presence in chemical compound repositories .
Structural Characteristics and Identification
Molecular Structure
1,6-Dimethyl-5-nitropyridin-2(1H)-one possesses a pyridine ring with several key functional groups. The carbonyl group at the 2-position creates a lactam structure (pyridin-2-one), while the nitro group at position 5 introduces electronic effects that influence the compound's reactivity. The methyl groups at positions 1 and 6 provide additional steric and electronic properties that affect the molecule's behavior in various chemical environments .
Chemical Identifiers
For research and database purposes, 1,6-Dimethyl-5-nitropyridin-2(1H)-one can be identified through various systematic nomenclature systems, as presented in Table 2.
Table 2: Chemical Identifiers for 1,6-Dimethyl-5-nitropyridin-2(1H)-one
| Identifier Type | Value |
|---|---|
| IUPAC Name | 1,6-dimethyl-5-nitropyridin-2-one |
| InChI | InChI=1S/C7H8N2O3/c1-5-6(9(11)12)3-4-7(10)8(5)2/h3-4H,1-2H3 |
| InChIKey | FAQUMHSTXDBJPQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=O)N1C)N+[O-] |
Synthesis Approaches
Related Synthetic Pathways
Other related compounds such as 6-methyl-3-nitropyridin-2-one and 6-methyl-5-nitropyridin-2-one have been prepared through diazotation of appropriately substituted 2-amino-picolines, with yields of 32% and 25% respectively .
Table 3: Comparative Synthesis Approaches for Related Nitropyridin-2-ones
| Compound | Synthetic Approach | Reported Yield | Challenges |
|---|---|---|---|
| 6-methyl-3-nitropyridin-2-one | Diazotation of 2-amino-3-nitro-6-picoline | 32% | Moderate yield |
| 6-methyl-5-nitropyridin-2-one | Diazotation of 2-amino-5-nitro-6-picoline | 25% | "High solubility in acetone for recrystallization" |
| 4,6-dimethyl-3-nitropyridin-2-one | Cyclization of acetylacetone with nitroacetamide | 37% | Hazardous intermediates (nitroacetamide "capable to self-ignition upon contact with air") |
| 4,6-dimethyl-5-nitropyridin-2-one | Two-step process: nitration of Guaresci pyridine and hydrolysis | 19% | Solubility issues during purification |
These synthetic challenges highlight important considerations for researchers attempting to synthesize 1,6-Dimethyl-5-nitropyridin-2(1H)-one, particularly regarding purification strategies and potential safety concerns with reactive intermediates .
Chemical Reactivity
Reactive Sites and Properties
The reactivity of 1,6-Dimethyl-5-nitropyridin-2(1H)-one is governed by several structural features:
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The electron-withdrawing nitro group at position 5 influences the electronic distribution in the pyridine ring, potentially activating certain positions toward nucleophilic attack.
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The lactam structure (pyridin-2-one) presents multiple reactive sites, including the carbonyl oxygen and the nitrogen.
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The N-methyl group at position 1 blocks reactions at the nitrogen center that would otherwise be possible in non-methylated pyridin-2-ones.
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The methyl group at position 6 provides a site for potential functionalization through various C-H activation strategies.
Spectroscopic Characterization
Other Spectroscopic Methods
Other valuable spectroscopic techniques for characterizing 1,6-Dimethyl-5-nitropyridin-2(1H)-one include:
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Infrared (IR) Spectroscopy: Expected to show characteristic bands for:
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C=O stretching (approximately 1650-1700 cm⁻¹)
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NO₂ stretching (approximately 1520-1550 cm⁻¹ and 1340-1380 cm⁻¹)
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C-H stretching for methyl groups (approximately 2900-3000 cm⁻¹)
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Mass Spectrometry: Provides molecular weight confirmation and characteristic fragmentation patterns that can help identify the compound's structural features.
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